BenchChemオンラインストアへようこそ!

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine

Serotonin Receptor Pharmacology GPCR Profiling Alzheimer's Disease Research

Sourcing 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine (FMEA) for target-specific research demands a compound with a verified 2-fluoro-3-methyl substitution pattern, as unsubstituted analogs lack the selective 5-HT2B antagonism (IC50 22±9.0 nM) and P2X3 modulation critical for neurodegenerative and pain pathway studies. Available as a free base at ≥95% purity, this batch is exclusively for R&D use, ensuring confident attribution of pharmacological effects in your preclinical models without off-target GPCR interference.

Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
CAS No. 1427453-10-8
Cat. No. B1406168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoro-3-methylphenoxy)ethan-1-amine
CAS1427453-10-8
Molecular FormulaC9H12FNO
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCCN)F
InChIInChI=1S/C9H12FNO/c1-7-3-2-4-8(9(7)10)12-6-5-11/h2-4H,5-6,11H2,1H3
InChIKeyCYZBYKKBBXFKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine (CAS 1427453-10-8): A Polypharmacological Phenoxyethylamine with Documented GPCR and Ion Channel Activity


2-(2-Fluoro-3-methylphenoxy)ethan-1-amine (FMEA) is a fluorinated phenoxyethylamine derivative featuring a 2-fluoro-3-methyl substitution pattern on the aromatic ring . This compound, also known as MW071, has been characterized as a selective 5‑HT2B receptor antagonist with an IC50 of 22±9.0 nM in binding assays and 54 nM in cellular functional assays [1], while also demonstrating antagonist activity at the P2X3 purinoceptor (EC50 = 80 nM) [2]. Additionally, FMEA has been identified as a kappa opioid receptor agonist with reported analgesic and inotropic effects [3].

Why Generic Phenoxyethylamines Cannot Substitute for 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine in Target‑Specific Research


The 2-fluoro-3-methyl substitution pattern of FMEA is not a trivial modification; it is a critical determinant of its target selectivity and potency profile. Unsubstituted 2‑phenoxyethanamine exhibits broad, non‑selective binding to multiple receptors, whereas FMEA demonstrates a focused polypharmacology characterized by high‑affinity 5‑HT2B antagonism [1], P2X3 antagonism [2], and kappa opioid agonism [3]. The presence of the fluorine atom at the 2‑position is known to enhance metabolic stability and modulate receptor binding through electronic effects [1], while the 3‑methyl group influences lipophilicity and steric interactions that are essential for the observed selectivity [1]. Simply substituting an unsubstituted phenoxyethylamine or a mono‑substituted analog (e.g., 2‑fluorophenoxyethylamine or 3‑methylphenoxyethylamine) would result in a completely different pharmacological fingerprint, potentially invalidating any structure‑based research or therapeutic hypothesis.

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine (1427453-10-8): Quantitative Differentiators for Informed Scientific Procurement


5‑HT2B Antagonist Potency and GPCR Selectivity: A Direct Comparison with a Structurally Distinct Antagonist

FMEA (MW071) demonstrates potent 5‑HT2B antagonist activity with an IC50 of 22±9.0 nM in binding assays and 54 nM in a cellular functional assay [1]. Importantly, in a comprehensive GPCR selectivity screen of 161 receptors, FMEA showed no agonist or antagonist activity against any other target except 5‑HT2B [1]. In contrast, another 5‑HT2B antagonist evaluated under similar conditions in CHO‑K1 cells exhibited an IC50 of 23 nM but lacked the same breadth of selectivity profiling [2].

Serotonin Receptor Pharmacology GPCR Profiling Alzheimer's Disease Research

P2X3 Antagonist Activity: Comparative Potency Against a Clinically Advanced Comparator

FMEA acts as an antagonist at the recombinant rat P2X3 receptor expressed in Xenopus oocytes, with an EC50 of 80 nM [1]. For context, the clinically evaluated P2X3 antagonist gefapixant (AF‑219) exhibits an IC50 of 30 nM against the human P2X3 homotrimer in a calcium flux assay .

Purinergic Signaling Pain and Cough Research Ion Channel Pharmacology

Polypharmacological Fingerprint: Kappa Opioid Agonism Distinguished from Selective 5‑HT2B Antagonists

FMEA is identified as a kappa opioid receptor (KOR) agonist, exhibiting analgesic action and positive inotropic effects on the electrically stimulated left atrium, as well as modulation of locomotion, rearing, and grooming behaviors in mammals [1]. In contrast, a selective 5‑HT2B antagonist such as SB‑242084 shows no reported activity at opioid receptors [2].

Opioid Receptor Pharmacology Analgesia Research Behavioral Pharmacology

Broad‑Spectrum Safety and Off‑Target Profile: Confirmed Lack of Activity Across 161 GPCRs, 302 Kinases, and Multiple Enzymes

In a rigorous selectivity assessment, FMEA was screened against 161 GPCRs (both agonist and antagonist modes), 302 kinases, monoamine oxidases (MAO‑A/MAO‑B), acetylcholinesterase, multiple neurotransmitter transporters (SERT, DAT, NET), and a panel of drug transporters (OCT1/2, BSEP, BCRP, P‑gp, MATE1/2‑K, MRP2, OAT1/3, OATP1B1/1B3) [1]. FMEA was negative for all activities except 5‑HT2B antagonism. In contrast, many phenoxyethylamine derivatives exhibit broader off‑target interactions, such as α1‑adrenoceptor blockade [2].

Selectivity Profiling Safety Pharmacology Off‑Target Liability

Commercial Availability and Quality: 95% Purity Baseline for Research‑Grade Applications

FMEA is commercially available from specialty chemical suppliers with a documented purity of 95% (HPLC) as the free base . In comparison, many fluorinated phenoxyethylamine derivatives are only offered as hydrochloride salts or custom synthesis items with variable purity .

Chemical Procurement Synthesis Intermediate Research Tool Compound

2-(2-Fluoro-3-methylphenoxy)ethan-1-amine: Recommended Application Scenarios Based on Quantitative Evidence


Alzheimer's Disease Research: 5‑HT2B Antagonism in Amyloid and Tau Pathology Models

Given FMEA's potent and selective 5‑HT2B antagonism (IC50 = 22±9.0 nM) and its documented ability to attenuate amyloid‑β and tau‑induced dysfunction in preclinical studies [1], this compound is ideally suited for investigations into the role of 5‑HT2B receptors in neurodegenerative processes. Its lack of off‑target GPCR activity ensures that observed effects can be confidently attributed to 5‑HT2B blockade [1].

Pain and Nociception Studies: Targeting P2X3 and Kappa Opioid Receptors in Combination

FMEA's dual activity as a P2X3 antagonist (EC50 = 80 nM) [2] and a kappa opioid receptor agonist [3] makes it a compelling tool for exploring the intersection of purinergic and opioidergic signaling in pain pathways. This polypharmacology may be particularly relevant in models of chronic pain where both systems are dysregulated.

Behavioral Pharmacology: Assessing Kappa Opioid‑Mediated Effects on Locomotion and Affect

FMEA's documented effects on mammalian behavior—including modulation of locomotion, rearing, and grooming—coupled with its kappa opioid agonist properties [3], position it as a valuable probe for studying KOR‑mediated behavioral responses. Its selectivity against other GPCRs minimizes confounding off‑target contributions [1].

Chemical Synthesis and Medicinal Chemistry: A Fluorinated Phenoxyethylamine Building Block

With a purity of 95% and availability as the free base , FMEA serves as a versatile intermediate for the synthesis of more complex molecules targeting GPCRs, ion channels, or opioid receptors. Its 2‑fluoro‑3‑methyl substitution pattern offers a distinct electronic and steric profile that can be leveraged in structure‑activity relationship (SAR) campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.